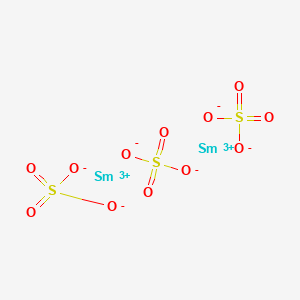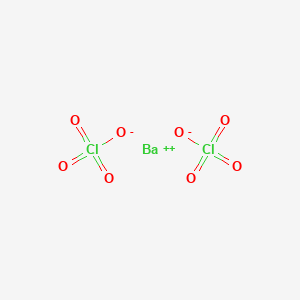![molecular formula C10H13ClN2OS B080841 N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea CAS No. 13908-50-4](/img/structure/B80841.png)
N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea has been extensively studied. For instance, 1-Aryl-3-(2-chloroethyl) ureas, derived from reactions involving 4-phenylbutyric acid and alkylanilines, have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells in vitro (Gaudreault et al., 1988). Another study focused on the synthesis and biological evaluation of N-aryl-N'-(2-chloroethyl)ureas (CEUs) and their derivatives, highlighting the importance of certain structural features for cytotoxic activity (Mounetou et al., 2001).
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Urea derivatives, including those similar to N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea, are extensively studied for their roles in agriculture, particularly as nitrogen fertilizers. The research highlighted by Bremner (1995) focuses on addressing issues such as ammonia volatilization, nitrite accumulation, and phytotoxicity through the use of urease inhibitors, which could potentially include compounds like N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea (Bremner, 1995).
Environmental Remediation
The application of urea derivatives in environmental remediation, particularly in reducing nitrogen loss and enhancing fertilizer efficiency, is underscored in studies by Chalk et al. (2015). Slow- and controlled-release nitrogen fertilizers, which could potentially incorporate N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea derivatives, are designed to synchronize nitrogen availability with plant demand, thus reducing environmental impact (Chalk, Craswell, Polidoro, & Chen, 2015).
Biomedical Research
In the biomedical field, urea derivatives are investigated for their therapeutic potentials. Jagtap et al. (2017) review the significance of urea in drug design, highlighting the versatility of urea derivatives, including their role in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This suggests potential medicinal applications for N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea derivatives in drug development (Jagtap, Kondekar, Sadani, & Chern, 2017).
Energy Storage
Rollinson et al. (2011) provide an insight into the use of urea as a hydrogen carrier for fuel cells, highlighting its stability, non-toxic nature, and ease of transport and storage. While this research does not directly reference N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea, it suggests a framework within which urea derivatives could be evaluated for energy storage applications (Rollinson, Jones, Dupont, & Twigg, 2011).
Safety And Hazards
This would involve a discussion of any hazards associated with the compound, including toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-3-(4-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c1-15-9-4-2-8(3-5-9)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXUKJIIFCCPFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)NCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930310 |
Source


|
| Record name | N'-(2-Chloroethyl)-N-[4-(methylsulfanyl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea | |
CAS RN |
13908-50-4 |
Source


|
| Record name | 13908-50-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(2-Chloroethyl)-N-[4-(methylsulfanyl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














